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Compound of Interest

Compound Name: Aniline, 5-tert-pentyl-2-phenoxy-

Cat. No.: B11958710 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, experimentally-verified spectroscopic data for 5-tert-pentyl-2-phenoxyaniline

is not readily available in public databases. This guide provides a detailed analysis based on

the known spectroscopic data of the parent compound, 2-phenoxyaniline, and predicts the

spectral characteristics of 5-tert-pentyl-2-phenoxyaniline. This information is intended for

research and informational purposes.

Introduction
5-tert-pentyl-2-phenoxyaniline is a substituted aniline derivative with potential applications in

medicinal chemistry and materials science. Understanding its structural and electronic

properties through spectroscopic analysis is crucial for its characterization and further

development. This technical guide summarizes the expected Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-tert-pentyl-2-phenoxyaniline. The

core of this analysis is built upon the experimental data of 2-phenoxyaniline, with theoretical

considerations for the influence of the 5-tert-pentyl substituent.

Predicted Spectroscopic Data
The introduction of a tert-pentyl group at the 5-position of the aniline ring in 2-phenoxyaniline is

expected to introduce characteristic signals in the NMR spectra and slightly alter the overall

spectral features.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic

protons of both the aniline and phenoxy rings, as well as the aliphatic protons of the tert-pentyl

group.

¹³C NMR: The carbon NMR will display signals for all 17 carbon atoms in the molecule,

including the distinct signals for the tert-pentyl group.

Table 1: Predicted ¹H NMR Data for 5-tert-pentyl-2-phenoxyaniline

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.30 - 7.00 m 5H
Protons of the

phenoxy ring

~ 6.90 - 6.70 m 3H
Protons of the

substituted aniline ring

~ 3.80 s (broad) 2H -NH₂

~ 1.65 q 2H -CH₂- (tert-pentyl)

~ 1.25 s 6H 2 x -CH₃ (tert-pentyl)

~ 0.65 t 3H
-CH₃ (ethyl part of

tert-pentyl)

Table 2: Predicted ¹³C NMR Data for 5-tert-pentyl-2-phenoxyaniline
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Chemical Shift (δ, ppm) Assignment

~ 158 - 155 C-O (phenoxy)

~ 145 - 140 C-N and C-O (aniline)

~ 140 - 135 Quaternary C (tert-pentyl attachment)

~ 130 - 115 Aromatic CH carbons

~ 38 Quaternary C (tert-pentyl)

~ 37 -CH₂- (tert-pentyl)

~ 28 2 x -CH₃ (tert-pentyl)

~ 9 -CH₃ (ethyl part of tert-pentyl)

Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the amine, ether, and aromatic

functionalities, along with bands for the aliphatic tert-pentyl group.

Table 3: Predicted IR Absorption Bands for 5-tert-pentyl-2-phenoxyaniline

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11958710?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3350 Medium, Sharp (doublet)
N-H stretching (asymmetric

and symmetric) of -NH₂

3100 - 3000 Medium Aromatic C-H stretching

2980 - 2850 Strong
Aliphatic C-H stretching (tert-

pentyl)

~ 1620 Strong N-H bending (scissoring)

1600 - 1450 Medium to Strong Aromatic C=C stretching

1270 - 1230 Strong
Aryl-O-C asymmetric

stretching

~ 830 Strong
C-H out-of-plane bending

(para-disubstituted pattern)

Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak and characteristic

fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for 5-tert-pentyl-2-phenoxyaniline

m/z Interpretation

255 [M]⁺, Molecular ion

226
[M - C₂H₅]⁺, Loss of an ethyl group from the tert-

pentyl

184 [M - C₅H₁₁]⁺, Loss of the tert-pentyl group

108 [C₆H₅O]⁺, Phenoxy fragment

93 [C₆H₅NH₂]⁺, Aniline fragment

Experimental Protocols
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While specific protocols for 5-tert-pentyl-2-phenoxyaniline are not available, the following are

general methodologies for obtaining spectroscopic data for aniline derivatives.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).

Data Acquisition:

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-

to-noise ratio.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger

number of scans is typically required compared to ¹H NMR.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS).

IR Spectroscopy
Sample Preparation:

Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry

KBr and pressing it into a thin disk. Alternatively, use the Attenuated Total Reflectance

(ATR) technique by placing a small amount of the solid sample directly on the ATR crystal.

Liquid/Solution Samples: A thin film of the sample can be placed between two salt plates

(e.g., NaCl or KBr).

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background

spectrum of the empty sample holder (or pure KBr for pellets) should be recorded and

subtracted from the sample spectrum.

Mass Spectrometry

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11958710?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for

volatile and thermally stable compounds, or Electrospray Ionization (ESI) for less volatile or

thermally labile compounds.

Data Acquisition: Acquire the mass spectrum over a suitable m/z range to include the

expected molecular ion. For structural elucidation, tandem mass spectrometry (MS/MS) can

be performed to obtain fragmentation patterns.

Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic characterization of a

novel compound like 5-tert-pentyl-2-phenoxyaniline.
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Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Elucidation

Synthesis of 5-tert-pentyl-2-phenoxyaniline

Purification (e.g., Chromatography, Recrystallization)

NMR Spectroscopy
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Final_Report

Final Characterization Report

Click to download full resolution via product page

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

a chemical compound.

Conclusion
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While direct experimental data for 5-tert-pentyl-2-phenoxyaniline is currently elusive, a

comprehensive understanding of its spectroscopic properties can be inferred from the well-

characterized parent molecule, 2-phenoxyaniline. The addition of the tert-pentyl group is

predicted to introduce specific, identifiable signals in the NMR, IR, and mass spectra. The data

and protocols presented in this guide offer a solid foundation for researchers and scientists to

identify and characterize this compound, facilitating its potential use in drug development and

other scientific endeavors. Experimental verification of these predictions is a necessary next

step for a definitive structural assignment.

To cite this document: BenchChem. [Spectroscopic Analysis of 5-tert-pentyl-2-
phenoxyaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11958710#spectroscopic-data-nmr-ir-mass-spec-of-
5-tert-pentyl-2-phenoxyaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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